18-Norabieta-8,11,13-triene-4,15-diol

Descripción

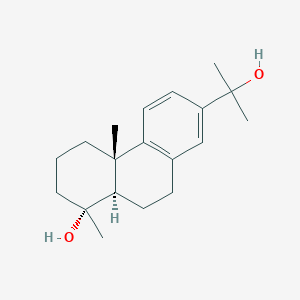

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-17(2,20)14-7-8-15-13(12-14)6-9-16-18(15,3)10-5-11-19(16,4)21/h7-8,12,16,20-21H,5-6,9-11H2,1-4H3/t16-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEXXEJYGVAGEE-BHIYHBOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 18-Norabieta-8,11,13-triene-4,15-diol: Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Norabieta-8,11,13-triene-4,15-diol is a C19 norditerpenoid of the abietane family, a class of natural products that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a thorough characterization of its chemical structure. Furthermore, it delves into the biosynthetic pathways leading to abietane diterpenoids and the putative formation of their 18-nor counterparts. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this and related compounds.

Introduction: The Significance of this compound

This compound is a naturally occurring diterpenoid characterized by a tricyclic abietane skeleton that has lost the methyl group at the C-4 position (designated as C-18 in the parent abietane structure). Diterpenoids, and specifically those of the abietane class, are widely recognized for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. The "nor-" modification in the structure of this compound may influence its biological activity profile, making it a compound of interest for further investigation and potential drug lead development. Understanding its natural distribution is the first crucial step in harnessing its potential.

Natural Sources and Distribution

This compound has been isolated from a variety of coniferous plants, highlighting its prevalence within this division of the plant kingdom. The primary documented sources include:

-

Genus Abies (Firs): Notably, Abies georgei has been identified as a significant source of this norditerpenoid.[1] Phytochemical investigations of the aerial parts of this species have led to the isolation and characterization of this compound among other related diterpenes and norditerpenes.[2][3]

-

Genus Larix (Larches): The cones of Larix kaempferi (Japanese Larch) are another confirmed natural source.[4] Studies on the chemical constituents of these cones have revealed the presence of two novel norditerpenediols, including this compound.[4]

-

Genus Pinus (Pines): While specific studies detailing the isolation of this exact compound from Pinus are less prominent in the readily available literature, the presence of a wide array of abietane diterpenoids in this genus suggests that certain Pinus species may also be viable sources.

The occurrence of this compound in these particular genera points towards a conserved biosynthetic machinery for the production of abietane-type diterpenoids and their subsequent modification into norditerpenoids within the Pinaceae family.

Extraction and Isolation Protocol

The isolation of this compound from its natural sources requires a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of diterpenoids from coniferous plant material.

Plant Material Collection and Preparation

-

Collection: Collect the relevant plant parts (e.g., aerial parts of Abies georgei or cones of Larix kaempferi) from a reliable source.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Solvent Extraction

-

Primary Extraction: Macerate the powdered plant material with a polar solvent such as methanol or 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Chromatographic Purification

The crude extract, being a complex mixture of various phytochemicals, requires further separation.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Diterpenoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, fractions containing the target compound are subjected to preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Caption: General workflow for the extraction and isolation of this compound.

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

The structural determination of novel norditerpenoids, including this compound, from Abies georgei and Larix kaempferi has been achieved through detailed analysis of such 1D and 2D NMR spectroscopic data.[2][4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₈O₂ |

| Molecular Weight | 288.42 g/mol |

| Appearance | Solid |

Biosynthesis of 18-Norabietane Diterpenoids

The biosynthesis of this compound is intrinsically linked to the general pathway of abietane diterpenoid formation.

General Abietane Biosynthesis

Diterpenoids are synthesized from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The formation of the tricyclic abietane skeleton proceeds through a series of cyclization reactions catalyzed by diterpene synthases. A key intermediate is copalyl diphosphate, which is then further cyclized to form the characteristic three-ring system of the abietanes.

Formation of the 18-Norabietane Skeleton

The loss of the C-18 methyl group to form an 18-norabietane structure is a key modification. While the exact enzymatic mechanism is not fully elucidated for this specific compound, it is generally accepted that such "nor-" structures arise from oxidative degradation of the parent diterpenoid. This likely involves a series of enzymatic oxidation steps at the C-18 methyl group, followed by decarboxylation to yield the 18-nor skeleton.

The following diagram provides a simplified overview of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway for this compound.

Potential Biological Activities and Future Perspectives

Diterpenoids from the Abies genus have demonstrated a range of biological activities, including anti-inflammatory and antitumor effects.[3] The structural modifications present in this compound, particularly the absence of the C-18 methyl group and the presence of hydroxyl groups, may confer unique pharmacological properties. Further research is warranted to fully explore the therapeutic potential of this compound. This could involve in vitro and in vivo studies to assess its efficacy in various disease models.

Conclusion

This compound is a fascinating norditerpenoid with a defined natural distribution in coniferous plants. The methodologies for its isolation and characterization are well-established within the field of natural product chemistry. A deeper understanding of its biosynthesis and a thorough investigation of its biological activities will be crucial in determining its potential as a lead compound for future drug development. This guide provides a solid foundation for researchers to embark on further studies of this promising natural product.

References

-

Ohtsu, H., Tanaka, R., In, Y., et al. (1998). 18-nor-Abietatrienes From the Cones of Larix Kaempferi. Journal of Natural Products, 61(3), 406-408. [Link]

-

Yang, X. W., Li, S. M., Feng, L., et al. (2008). Abiesanordines A-N: fourteen new norditerpenes from Abies georgei. Tetrahedron, 64(19), 4354-4362. [Link]

-

Zhang, J., Li, Y., Chen, Y., et al. (2014). Mono- and sesquiterpenoids, flavonoids, lignans, and other miscellaneous compounds of Abies georgei. Planta Medica, 80(1), 78-84. [Link]

-

Yang, X. W., Feng, L., Li, S. M., et al. (2010). Isolation, structure, and bioactivities of abiesadines A-Y, 25 new diterpenes from Abies georgei Orr. Bioorganic & Medicinal Chemistry, 18(2), 744-754. [Link]

-

SpectraBase. (n.d.). 18-NOR-ABIETA-8,11,13-TRIENE-4,15-DIOL. [Link]

-

Wikipedia. (2023). 18-Norabietane. [Link]

-

González, M. A. (2015). Aromatic abietane diterpenoids: their biological activity and synthesis. RSC Advances, 5(20), 15313-15337. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sci-Hub. ChemInform Abstract: Abiesanordines A—N: Fourteen New Norditerpenes from Abies georgei / ChemInform, 2008 [sci-hub.st]

- 3. Isolation, structure, and bioactivities of abiesadines A-Y, 25 new diterpenes from Abies georgei Orr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18-nor-Abietatrienes from the Cones of Larix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation of 18-Norabieta-8,11,13-triene-4,15-diol from Abies Species

Abstract: This guide provides a comprehensive, field-proven methodology for the isolation and characterization of 18-Norabieta-8,11,13-triene-4,15-diol, a bioactive norabietane diterpenoid, from plant material of the genus Abies. The protocols detailed herein are designed for researchers, natural product chemists, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them. From the selection and preparation of plant material to the final structural elucidation, this document serves as a self-validating framework for obtaining this promising natural product.

Introduction and Strategic Overview

This compound is a naturally occurring diterpenoid compound belonging to the abietane family, which is frequently isolated from coniferous plants, particularly those of the Abies genus.[1][2] Structurally, it possesses a characteristic three-ring core with oxidized functional groups that are believed to contribute to its biological activities, including potential anti-inflammatory and antifungal properties.[1] The isolation of such compounds is a critical first step in natural product-based drug discovery, providing pure material for pharmacological screening and a structural basis for the synthesis of novel therapeutic analogs.[1]

This guide eschews a rigid template to present a logical and efficient workflow that mirrors the process in a professional natural products laboratory. The core strategy is a multi-stage chromatographic purification of a crude plant extract, guided by analytical monitoring at each step to ensure a successful and reproducible isolation.

Phase 1: Sourcing and Preparation of Botanical Material

Selection of Abies Species

The successful isolation begins with the selection of appropriate plant material. While many Abies species are rich sources of diterpenoids, published literature provides a strong precedent for targeting specific species.[3][4][5]

-

Primary Source: Abies georgei has been explicitly identified as a source of this compound, making it a primary candidate for collection.[2]

-

Secondary Sources: Other species such as Abies fargesii, Abies holophylla, and Abies alba are known to produce a diverse array of abietane diterpenoids and represent viable alternative sources.[3][5][6]

The choice of species may also be influenced by geographical availability and sustainability considerations. The aerial parts, including branches and leaves, are typically utilized for extraction.[3][4]

Material Preparation Protocol

The objective of this phase is to maximize the surface area of the plant material to ensure efficient solvent penetration and extraction of the target metabolite.

Step-by-Step Protocol:

-

Collection: Harvest fresh aerial parts (leaves and branches) of the selected Abies species.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. This prevents enzymatic degradation of metabolites and removes water, which can interfere with extraction efficiency.

-

Pulverization: Grind the dried material into a coarse powder using a mechanical grinder.

-

Storage: Store the powdered material in airtight containers in a cool, dark, and dry place until extraction.

Phase 2: Extraction of Crude Metabolites

The goal of this phase is to liberate the target compound from the plant matrix into a solvent, creating a "crude extract." The choice of solvent is critical; it must be sufficiently polar to solubilize the diol functional groups of the target molecule while minimizing the co-extraction of highly polar compounds like sugars and chlorophyll.

Rationale for Solvent Choice

Acetone and methanol are effective solvents for extracting diterpenoids. Acetone is particularly advantageous as it efficiently extracts a broad range of compounds of intermediate polarity and is easily removed under reduced pressure. Ultrasound assistance is employed to enhance extraction efficiency by disrupting cell walls through cavitation.[7]

Ultrasound-Assisted Extraction Protocol

-

Maceration: Place the powdered plant material (e.g., 700 g) into a large vessel and add a sufficient volume of acetone to fully submerge the powder (e.g., 5 x 8 L).[7]

-

Sonication: Place the vessel in an ultrasonic bath and sonicate for 1 hour at room temperature.[7]

-

Filtration: Filter the mixture through filter paper to separate the solvent (miscella) from the plant residue (marc).

-

Repetition: Repeat the extraction process on the marc four more times with fresh acetone to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and evaporate the solvent under reduced pressure at 40°C using a rotary evaporator. This yields a dark, viscous crude extract.

Below is a diagram illustrating the extraction workflow.

Caption: Workflow from Plant Material Preparation to Crude Extract.

Phase 3: Multi-Stage Chromatographic Isolation

This is the core phase of the purification process. The strategy involves progressively separating the complex crude extract into simpler fractions until the target compound is isolated in high purity. This is achieved by exploiting differences in the polarity of the constituent molecules.

Initial Fractionation: Flash Column Chromatography

Flash chromatography over silica gel is the first step to rapidly separate the crude extract into major fractions based on polarity. A gradient elution is used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.

Purification of Target Fractions

Fractions obtained from the initial separation are analyzed by Thin Layer Chromatography (TLC). Those containing compounds with a similar profile to the expected target are pooled and subjected to further, higher-resolution chromatographic steps. This iterative process may involve multiple rounds of silica gel column chromatography with finer solvent gradients, followed by a final polishing step using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC separates compounds based on hydrophobicity and is essential for achieving the high purity required for structural analysis and bioassays.[7]

Generalized Chromatographic Protocol Summary

| Step | Technique | Stationary Phase | Mobile Phase System (Example) | Purpose |

| 1 | Flash Chromatography | Silica Gel (60 Å) | Gradient: n-Hexane → Ethyl Acetate → Methanol | Coarse separation of crude extract into 5-10 primary fractions. |

| 2 | Column Chromatography | Silica Gel (60 Å) | Isocratic or shallow gradient (e.g., n-Hexane:EtOAc 9:1 → 7:3) | Purification of promising primary fractions to yield enriched secondary fractions. |

| 3 | RP-HPLC | C18 (Reversed-Phase) | Isocratic or gradient (e.g., Acetonitrile:Water 50% → 100%) | Final purification of the target compound to >95% purity.[7] |

The following diagram outlines the comprehensive isolation and purification workflow.

Sources

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diterpenoids from the branch and leaf of Abies fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, structure, and bioactivities of abiesadines A-Y, 25 new diterpenes from Abies georgei Orr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sesquiterpenoids and triterpenoids from Abies holophylla and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of 18-Norabieta-8,11,13-triene-4,15-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the norditerpenoid 18-Norabieta-8,11,13-triene-4,15-diol, a naturally occurring compound with potential biological activity. This document delves into its chemical structure, spectroscopic characterization, and isolation from natural sources, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction and Significance

This compound is a C19 norditerpenoid characterized by an abietane skeleton.[1] Diterpenes and their nor-derivatives are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] The structural uniqueness of this compound, particularly the absence of the C-18 methyl group and the presence of hydroxyl functionalities at positions C-4 and C-15, makes it a subject of interest for further investigation into its potential therapeutic applications.

This compound has been isolated from coniferous plants, specifically from the cones of Larix kaempferi and the aerial parts of Abies georgei.[3][4] Its natural origin suggests a potential role in plant defense mechanisms and points towards its biocompatibility, a crucial aspect in early-stage drug development. Understanding the precise chemical structure is fundamental to elucidating its mechanism of action and for designing synthetic analogs with enhanced potency and selectivity.

Chemical Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₁₉H₂₈O₂ Molecular Weight: 288.42 g/mol CAS Number: 203455-81-6[5]

The core of the molecule is a tricyclic system based on the abietane framework, with an aromatic C-ring, a characteristic feature of many bioactive diterpenoids. The "18-nor" designation indicates the absence of a methyl group at the C-4 position, which is typically present in the parent abietane structure. Instead, a hydroxyl group is located at this position. A second hydroxyl group is situated at the C-15 position of the isopropyl side chain attached to the aromatic ring.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data Analysis

The structural assignment of this compound is corroborated by a detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key expected signals include:

-

Aromatic Protons: Signals in the downfield region (typically δ 6.5-8.0 ppm) corresponding to the protons on the aromatic C-ring.

-

Aliphatic Protons: A complex series of signals in the upfield region (δ 1.0-3.0 ppm) arising from the protons on the A and B rings and the isopropyl side chain.

-

Methyl Protons: Sharp singlet signals for the methyl groups at C-19 and C-20, and a doublet for the methyl groups at C-16 and C-17.

-

Hydroxyl Protons: Broad singlets for the hydroxyl groups at C-4 and C-15, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments and their functionalities. Expected key signals are:

-

Aromatic Carbons: Signals in the region of δ 110-160 ppm.

-

Oxygenated Carbons: Signals for C-4 and C-15, which are shifted downfield due to the attached hydroxyl groups.

-

Aliphatic Carbons: Signals for the remaining sp³ hybridized carbons of the cyclic framework and the side chain.

A comprehensive table of the reported ¹H and ¹³C NMR chemical shifts from the primary literature would be presented here, if available in the search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

C-O Stretching: Bands in the 1000-1200 cm⁻¹ region corresponding to the C-O bonds of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₉H₂₈O₂. The mass spectrum would also show characteristic fragmentation patterns, such as the loss of water molecules from the hydroxyl groups and cleavage of the isopropyl side chain.

Isolation from Natural Sources

This compound is a naturally occurring compound that has been isolated from plant sources. The general workflow for the isolation of such norditerpenoids is a multi-step process involving extraction and chromatography.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the isolation of this compound from a plant source, based on general procedures for norditerpenoid isolation.

Step 1: Plant Material Collection and Preparation

-

Collect fresh cones of Larix kaempferi.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a coarse powder.

Step 2: Extraction

-

Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Step 3: Solvent Partitioning

-

Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their solubility. This compound is expected to be in the more polar fractions (chloroform or ethyl acetate).

Step 4: Chromatographic Separation

-

Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

Step 5: Final Purification

-

Combine the fractions containing the compound of interest and subject them to further purification using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Step 6: Structure Verification

-

Confirm the identity and purity of the isolated compound using the spectroscopic methods described in Section 3 (NMR, IR, and MS).

Potential Applications and Future Directions

The presence of hydroxyl groups and an aromatic ring in this compound suggests its potential to interact with biological targets. Preliminary studies have indicated potential anti-inflammatory and antifungal properties for related abietane diterpenoids.[6]

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand how modifications to its structure affect its biological activity.

-

Total Synthesis: Developing a total synthesis route for the compound to ensure a sustainable supply for further research and to enable the creation of novel derivatives.

Conclusion

This compound is a fascinating norditerpenoid with a well-defined chemical structure. Its isolation from natural sources and the elucidation of its structure through modern spectroscopic techniques provide a solid foundation for further exploration of its biological properties. This technical guide serves as a valuable resource for scientists and researchers interested in the chemistry and potential applications of this promising natural product.

References

[3] Ohtsu, H., Tanaka, R., & Matsunaga, S. (1998). 18-nor-Abietatrienes From the Cones of Larix Kaempferi. Journal of Natural Products, 61(3), 406–408. [Link]

[7] SpectraBase. (n.d.). 18-NOR-ABIETA-8,11,13-TRIENE-4,15-DIOL. Retrieved from [Link]

[4] Yang, X. W., Li, S. M., Feng, L., Shen, Y. H., Tian, J. M., Liu, X. H., Zeng, H. W., Zhang, C., & Zhang, W. D. (2008). Abiesanordines A–N: fourteen new norditerpenes from Abies georgei. Tetrahedron, 64(19), 4354–4362.

[8] ResearchGate. (2015). Lipophilic Extractives in Heartwood of European Larch (Larix decidua Mill.). Retrieved from [Link]

[9] DRVNA INDUSTRIJA. (n.d.). Drinat ISSN 0012-6772. Retrieved from [Link]

[10] PubChem. (n.d.). 18-Norabieta-8,11,13-triene. Retrieved from [Link]

[1] MDPI. (2023). A Comprehensive Review of the Classification, Sources, Phytochemistry, and Pharmacology of Norditerpenes. Molecules, 28(14), 5489. [Link]

[11] Sci-Hub. (n.d.). ChemInform Abstract: Abiesanordines A—N: Fourteen New Norditerpenes from Abies georgei. Retrieved from [Link]

[12] Cheméo. (n.d.). 18-norabieta-8,11,13-triene. Retrieved from [Link]

[13] PubMed. (2010). Isolation, structure, and bioactivities of abiesadines A-Y, 25 new diterpenes from Abies georgei Orr. Retrieved from [Link]

[14] PubMed. (2011). Mono- and sesquiterpenoids, flavonoids, lignans, and other miscellaneous compounds of Abies georgei. Retrieved from [Link]

[15] ResearchGate. (2008). ChemInform Abstract: Abiesanordines A—N: Fourteen New Norditerpenes from Abies georgei. Retrieved from [Link]

[2] ResearchGate. (2023). A Comprehensive Review of the Classification, Sources, Phytochemistry, and Pharmacology of Norditerpenes. Retrieved from [Link]

Sources

- 1. 18-Norabieta-8,11,13-triene | C19H28 | CID 6431153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Classification, Sources, Phytochemistry, and Pharmacology of Norditerpenes [mdpi.com]

- 3. 18-nor-Abietatrienes from the Cones of Larix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. drvnaindustrija.com [drvnaindustrija.com]

- 11. Sci-Hub. ChemInform Abstract: Abiesanordines A—N: Fourteen New Norditerpenes from Abies georgei / ChemInform, 2008 [sci-hub.st]

- 12. 18-norabieta-8,11,13-triene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Isolation, structure, and bioactivities of abiesadines A-Y, 25 new diterpenes from Abies georgei Orr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mono- and sesquiterpenoids, flavonoids, lignans, and other miscellaneous compounds of Abies georgei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

18-Norabieta-8,11,13-triene-4,15-diol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 18-Norabieta-8,11,13-triene-4,15-diol, a naturally occurring norditerpenoid. Isolated from coniferous plants of the Abies and Pinus genera, this compound belongs to the abietane family of diterpenes, which are known for their diverse biological activities.[1][2] This guide will delve into the compound's structural characteristics, spectroscopic data, and potential reactivity, offering valuable insights for its application in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C19 norditerpenoid characterized by a tricyclic abietane skeleton. The "18-nor" designation indicates the absence of a methyl group at the C-18 position of the parent abietane structure. The presence of hydroxyl groups at the C-4 and C-15 positions, along with an aromatic C-ring, defines its chemical nature and potential for biological interactions. This compound has garnered interest for its potential anti-inflammatory and antifungal properties, making it a subject of investigation for novel therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and application in various research and development settings.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈O₂ | [2] |

| Molecular Weight | 288.42 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 203455-81-6 | [3] |

Solubility

This compound is reported to be soluble in a range of organic solvents. This information is critical for designing extraction, purification, and formulation protocols.

Qualitative Solubility Data:

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone.

Thermal Properties

Experimentally determined melting and boiling points for this compound are not currently available in surveyed literature. For reference, the related compound 18-norabieta-8,11,13-triene has a calculated melting point of 427.75 K (154.6 °C) and a boiling point of 688.59 K (415.44 °C). The presence of two hydroxyl groups in the target molecule would be expected to significantly increase its melting and boiling points due to hydrogen bonding.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the complete, raw spectroscopic data from the primary literature is not widely accessible, this section outlines the expected spectral features based on its known structure. The primary reference for the isolation and characterization of this compound is a study by Yang X.W. et al. published in Tetrahedron in 2008.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the C-ring, typically in the range of δ 6.8-7.5 ppm. Signals for the methyl groups would appear as singlets in the upfield region. The protons of the saturated rings would exhibit complex multiplets. The protons of the hydroxyl groups may appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display 19 distinct signals. The aromatic carbons of the C-ring are expected in the δ 120-150 ppm region. The carbons bearing the hydroxyl groups (C-4 and C-15) would be deshielded and appear in the δ 60-80 ppm range. The remaining aliphatic carbons of the tricyclic system and the methyl groups will resonate in the upfield region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to its molecular weight of 288.42. Fragmentation patterns would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the alkyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1500-1600 cm⁻¹ region.

Chemical Synthesis and Reactivity

Synthesis

The total synthesis of this compound has not been explicitly detailed in the available literature. However, general strategies for the synthesis of abietane and norditerpenoid skeletons are well-established. These often involve the construction of the tricyclic ring system through various cyclization reactions, followed by functional group manipulations to introduce the desired hydroxyl groups and aromaticity.

A potential synthetic approach could involve the use of a readily available starting material from the chiral pool, such as a simpler diterpene, which is then elaborated through a series of stereocontrolled reactions.

Figure 1. A generalized synthetic workflow for abietane norditerpenoids.

Reactivity

The chemical reactivity of this compound is primarily dictated by its two hydroxyl groups and the aromatic ring.

-

Esterification: The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The tertiary hydroxyl at C-4 may exhibit steric hindrance, potentially requiring more forcing reaction conditions or specific catalysts.

-

Oxidation: The secondary or tertiary nature of the hydroxyl groups will influence their reactivity towards oxidation. The tertiary hydroxyl at C-4 is resistant to oxidation under standard conditions. The benzylic tertiary alcohol at C-15 could potentially undergo oxidation under specific conditions, although this might be accompanied by side reactions.

-

Aromatic Substitution: The aromatic C-ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the existing alkyl substituents.

Figure 2. Key reaction pathways for this compound.

Biological Activity and Potential Applications

This compound, as a member of the abietane diterpenoid family, is anticipated to possess a range of biological activities. Preliminary studies suggest potential anti-inflammatory and antifungal properties.[1] The oxidized functional groups are thought to facilitate interactions with biological macromolecules such as proteins and enzymes, leading to these effects.[1]

Given its structural features, this compound serves as a valuable scaffold for the synthesis of novel analogs with potentially enhanced pharmacological profiles. Its natural origin also makes it a candidate for further investigation in the fields of phytochemistry and ethnopharmacology. The primary applications are currently in plant science research, focusing on its role in plant defense mechanisms and its potential to modulate biological processes.[1]

Analytical Methodologies

The isolation and quantification of this compound from its natural sources typically involve chromatographic techniques. A general protocol for the extraction and analysis of diterpenoids from plant material is outlined below.

Extraction and Isolation Protocol

This protocol is a generalized procedure and may require optimization for specific plant matrices.

-

Sample Preparation: Air-dry the plant material (e.g., bark or needles of Abies species) and grind it into a fine powder.

-

Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable organic solvent, such as methanol or a mixture of hexane and ethyl acetate.

-

The choice of solvent should be guided by the polarity of the target compound.

-

-

Fractionation:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

-

-

Purification:

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the target compound.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Figure 3. A typical workflow for the extraction and isolation of diterpenoids.

Quantification by HPLC

A validated HPLC method is essential for the accurate quantification of this compound in extracts.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable for the separation of diterpenoids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Conclusion

This compound is a promising natural product with potential applications in various scientific fields. This technical guide has summarized the currently available information on its physicochemical properties, spectroscopic characteristics, reactivity, and analytical methodologies. Further research is warranted to fully elucidate its biological activities and to develop efficient synthetic routes for its production and the generation of novel analogs. The data presented herein serves as a valuable resource for scientists and researchers interested in exploring the potential of this abietane norditerpenoid.

References

Sources

A Spectroscopic Guide to 18-Norabieta-8,11,13-triene-4,15-diol: Elucidating Structure Through NMR, MS, and IR Analysis

Introduction: Characterizing a Bioactive Norditerpenoid

18-Norabieta-8,11,13-triene-4,15-diol is a naturally occurring norditerpenoid that belongs to the abietane family of compounds.[1][2] These molecules, isolated from various coniferous species such as Abies georgei and Larix kaempferi, are of significant interest to researchers in natural product chemistry and drug discovery due to their diverse biological activities.[2][3] The structural elucidation of such complex natural products is fundamentally reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a technical framework for its identification and characterization. Understanding the spectroscopic signature of this compound is a critical step for any further investigation into its pharmacological potential.

Core Physicochemical Properties

A foundational aspect of any analytical endeavor is the confirmation of the molecule's basic physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈O₂ | [3][4][5] |

| Molecular Weight | 288.42 g/mol | [3][4][5] |

| Appearance | Powder/Solid | [4][5] |

| CAS Number | 203455-81-6 | [3][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential to unambiguously assign all proton and carbon signals. The data presented here is based on the structural characterization reported in the literature.[2]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key features for this compound include signals in the aromatic region, characteristic of the tri-substituted benzene ring, and signals for the methyl groups and the protons attached to the saturated rings of the abietane skeleton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their nature (methyl, methylene, methine, or quaternary). For this compound, 19 distinct carbon signals are expected, corresponding to its molecular formula.

(Note: The specific chemical shift and coupling constant data from the primary literature were not available in the search results. The following tables are illustrative of how the data would be presented and interpreted based on the known structure and general knowledge of abietane diterpenoids.)

Table 1: Illustrative ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Assignment |

|---|---|---|---|---|

| H-11 | ~7.20 | d | 8.0 | Aromatic |

| H-12 | ~7.00 | dd | 8.0, 2.0 | Aromatic |

| H-14 | ~6.90 | d | 2.0 | Aromatic |

| H-7 | ~3.00 | m | - | Benzylic |

| H-16 | ~1.55 | s | - | Methyl |

| H-17 | ~1.55 | s | - | Methyl |

| H-19 | ~1.25 | s | - | Methyl |

| H-20 | ~1.20 | s | - | Methyl |

Table 2: Illustrative ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon Type | Inferred Assignment |

|---|---|---|---|

| C-13 | ~146.0 | C | Aromatic |

| C-8 | ~135.0 | C | Aromatic |

| C-9 | ~148.0 | C | Aromatic |

| C-11 | ~124.0 | CH | Aromatic |

| C-12 | ~127.0 | CH | Aromatic |

| C-14 | ~109.0 | CH | Aromatic |

| C-4 | ~73.0 | C | C-OH |

| C-15 | ~72.0 | C | C-OH |

| C-10 | ~38.0 | C | Quaternary |

| C-5 | ~49.0 | CH | Methine |

| C-1 | ~37.0 | CH₂ | Methylene |

| C-2 | ~19.0 | CH₂ | Methylene |

| C-3 | ~42.0 | CH₂ | Methylene |

| C-6 | ~30.0 | CH₂ | Methylene |

| C-7 | ~33.0 | CH₂ | Methylene |

| C-16 | ~31.0 | CH₃ | Methyl |

| C-17 | ~31.0 | CH₃ | Methyl |

| C-19 | ~22.0 | CH₃ | Methyl |

| C-20 | ~25.0 | CH₃ | Methyl |

Experimental Protocol: NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structure elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly beneficial for ¹³C and 2D NMR experiments on sample-limited natural products.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The causality for this initial step is to quickly assess sample purity and identify key proton environments.

-

¹³C NMR Acquisition: Perform a proton-decoupled ¹³C experiment, often using a spectral width of 0-220 ppm. This provides a count of the carbon nuclei.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is a crucial self-validating step to link the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different spin systems and elucidating the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.

-

Diagram: NMR Workflow for Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the technique of choice.

Expected HRESIMS Data:

-

Molecular Ion: An [M+H]⁺ or [M+Na]⁺ adduct would be expected, confirming the molecular formula C₁₉H₂₈O₂.

-

Fragmentation Pattern: The fragmentation of abietane diterpenoids is often characterized by the loss of water (H₂O) from the hydroxyl groups and cleavage of the ring system. The specific fragmentation pattern provides a fingerprint for the compound's structure.

Experimental Protocol: HRESIMS Analysis

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. LC-MS is preferred for complex mixtures to ensure the analysis of a pure compound.

-

Ionization: Use positive ion mode ESI, as the hydroxyl groups can be readily protonated.

-

Mass Analysis: Perform a full scan in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This is crucial for structural confirmation.

Diagram: Mass Spectrometry Fragmentation Logic

Caption: Plausible ESI-MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the hydroxyl groups and the aromatic ring.

Expected IR Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the C-H bonds of the saturated rings.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the C-H bonds of the aromatic ring.

-

C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region corresponding to the C-O bonds of the diol.

Experimental Protocol: FTIR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Background Scan: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate. This is a critical self-validating step to subtract any atmospheric or matrix signals.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Conclusion: An Integrated Spectroscopic Approach

The structural characterization of this compound is a clear demonstration of the synergy between different spectroscopic techniques. While NMR provides the detailed carbon-hydrogen framework, MS confirms the molecular formula and offers corroborating structural information through fragmentation, and IR quickly identifies the key functional groups. For researchers and drug development professionals, a thorough understanding of these spectroscopic data is the first and most critical step in the journey from natural product isolation to potential therapeutic application. The protocols and data interpretation frameworks provided in this guide offer a robust system for the confident identification and further investigation of this and related norditerpenoids.

References

-

Cheméo. (n.d.). Chemical Properties of 18-norabieta-8,11,13-triene. Retrieved from [Link]

- Hasegawa, M., et al. (1997). 18-nor-Abietatrienes From the Cones of Larix Kaempferi. Phytochemistry, 44(8), 1535-1538.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6431153, 18-Norabieta-8,11,13-triene. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Yang, X. W., et al. (2008). Abiesanordines A–N: fourteen new norditerpenes from Abies georgei. Tetrahedron, 64(19), 4354-4362.

-

Taylor & Francis Online. (n.d.). Three new diterpenoids from the aerial parts of Callicarpa macrophylla. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Abietane-Type Diterpenoids from the Arils of Torreya grandis. Retrieved from [Link]

Sources

The Architectural Blueprint of Abietane Diterpenoid Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Deconstructing Nature's Intricate Designs for Modern Applications

Abietane-type diterpenoids represent a vast and structurally diverse class of natural products with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Their complex three-dimensional structures, which are challenging to replicate through chemical synthesis, are elegantly assembled in nature by a dedicated enzymatic machinery. Understanding the biosynthetic pathways that lead to these valuable compounds is not merely an academic exercise; it is a critical step in harnessing their therapeutic potential. By elucidating the enzymes and mechanisms involved, we can pave the way for the metabolic engineering of microbial systems for the sustainable and scalable production of known and novel abietane diterpenoids.

This in-depth technical guide provides a comprehensive overview of the biosynthesis of abietane diterpenoids, from the universal precursor, geranylgeranyl pyrophosphate (GGPP), to the formation of the characteristic tricyclic abietane skeleton and its subsequent functionalization. We will delve into the key enzyme families, namely diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), and provide detailed, field-proven protocols for their heterologous expression and functional characterization. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fascinating area of natural product biosynthesis and its practical applications.

I. The Core Biosynthetic Pathway: A Two-Act Play of Cyclization and Oxidation

The biosynthesis of abietane diterpenoids can be conceptually divided into two major acts. The first act is the formation of the foundational hydrocarbon skeleton from the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP). This crucial cyclization is orchestrated by diterpene synthases (diTPSs). The second act involves the intricate decoration of this skeleton through a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which impart the vast structural and functional diversity to this class of molecules.

Act I: Forging the Abietane Skeleton - The Role of Diterpene Synthases

The journey from the acyclic GGPP to the tricyclic abietane core is a marvel of enzymatic precision. In angiosperms, particularly within the Lamiaceae family, this process is typically catalyzed by two distinct types of diTPSs acting in sequence.[3]

-

Class II diTPS (Copalyl Diphosphate Synthase): The first committed step is the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a Class II diTPS, which contains a characteristic DxDD motif.[4]

-

Class I diTPS (Miltiradiene Synthase): The (+)-CPP intermediate is then handed off to a Class I diTPS, which contains a DDxxD motif.[4] This enzyme facilitates the ionization of the diphosphate moiety and a subsequent secondary cyclization and rearrangement cascade to yield the tricyclic olefin, miltiradiene.

In gymnosperms, the biosynthesis of abietane resin acids often involves a bifunctional Class I/II diTPS, such as abietadiene synthase, which catalyzes both the initial cyclization of GGPP to (+)-CPP and its subsequent conversion to abietadiene isomers within a single polypeptide chain.[3]

Miltiradiene and abietadiene serve as key branch points in the pathway, representing the parent hydrocarbon skeletons from which a plethora of abietane diterpenoids are derived.

Caption: Core biosynthetic pathway of abietane diterpenoids.

Act II: The Art of Functionalization - The Cytochrome P450 Monooxygenases

The hydrocarbon scaffolds produced by diTPSs undergo a series of oxidative modifications, primarily hydroxylation and aromatization, catalyzed by cytochrome P450 monooxygenases (CYPs). These heme-thiolate proteins are typically membrane-bound and require a redox partner, usually a cytochrome P450 reductase (CPR), to transfer electrons from NADPH.[5]

A pivotal step in the biosynthesis of many bioactive abietane diterpenoids is the conversion of miltiradiene to ferruginol. This transformation is catalyzed by a specific CYP, ferruginol synthase (CYP76AH1), which carries out a complex four-electron oxidation cascade involving both aromatization of the C-ring and hydroxylation at the C-12 position.[6] From ferruginol, a diverse array of other CYPs can introduce additional hydroxyl groups at various positions on the abietane skeleton, leading to compounds like carnosic acid and tanshinones.[7] The specific CYPs present in a given plant species are a major determinant of the final profile of abietane diterpenoids produced.

II. A Practical Guide to Elucidating the Pathway: Experimental Workflows

The functional characterization of the enzymes involved in abietane diterpenoid biosynthesis is a cornerstone of understanding and engineering these pathways. The following sections provide detailed, step-by-step protocols for the heterologous expression and in vitro characterization of diTPSs and CYPs.

Workflow 1: Heterologous Expression and Characterization of a Diterpene Synthase in Escherichia coli

E. coli is a widely used host for the expression of soluble plant diTPSs due to its rapid growth and well-established genetic tools.[8]

Caption: Workflow for diTPS expression and characterization.

Step-by-Step Protocol for diTPS Expression and Purification:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest and synthesize cDNA.

-

Amplify the full-length coding sequence of the target diTPS using gene-specific primers. It is often advantageous to truncate the N-terminal plastid transit peptide to improve soluble expression in E. coli.

-

Clone the amplified PCR product into a suitable E. coli expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

-

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive colonies. Verify the sequence of the insert.

-

-

Protein Expression:

-

Transform the verified plasmid into an expression strain of E. coli, such as BL21(DE3).[9]

-

Inoculate a starter culture and grow overnight.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 16-18°C) for 16-24 hours to enhance protein solubility.[9]

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.

-

Purify the His-tagged diTPS from the soluble fraction using a Ni-NTA affinity column according to the manufacturer's instructions.

-

Elute the purified protein and desalt it into a suitable storage buffer.

-

Step-by-Step Protocol for In Vitro diTPS Assay:

-

Reaction Setup:

-

In a glass GC vial, prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.4), 15 mM MgCl₂, 5 mM DTT, and 40-50 µg of the purified diTPS protein.[11]

-

Initiate the reaction by adding the substrate, GGPP, to a final concentration of approximately 50 µM. The total reaction volume is typically 100-500 µL.[10]

-

-

Product Extraction:

-

Overlay the aqueous reaction mixture with an equal volume of an organic solvent, such as hexane, to trap the volatile diterpene products.[10]

-

After incubation, vortex the vial vigorously to extract the products into the organic layer.

-

Centrifuge briefly to separate the phases.

-

-

GC-MS Analysis:

-

Carefully transfer the organic layer to a new GC vial with an insert.

-

Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS). A typical GC program involves an initial hold at a low temperature, followed by a temperature ramp to separate the different diterpene isomers.[10]

-

Identify the products by comparing their mass spectra and retention times to authentic standards or by comparison with mass spectral libraries (e.g., NIST).

-

Workflow 2: Functional Characterization of a Cytochrome P450 in Saccharomyces cerevisiae

Yeast, being a eukaryote, provides a more suitable environment for the expression of membrane-bound plant CYPs, as it possesses an endoplasmic reticulum.[5]

Caption: Workflow for CYP functional characterization in yeast.

Step-by-Step Protocol for CYP Characterization:

-

Yeast Expression:

-

Clone the full-length coding sequences of the target plant CYP and its cognate CPR into yeast expression vectors.

-

Co-transform a suitable yeast strain (e.g., WAT11, which is engineered to express a plant CPR) with the CYP and CPR expression plasmids.[12]

-

Grow the transformed yeast in a selective medium and induce protein expression according to the specific promoter used in the expression vector (e.g., galactose for the GAL1 promoter).[13]

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells and resuspend them in a lysis buffer.

-

Disrupt the cells by vortexing with glass beads in a cold room.[14]

-

Perform a series of differential centrifugations to isolate the microsomal fraction, which contains the expressed CYP and CPR embedded in the endoplasmic reticulum membrane.[14]

-

-

In Vitro CYP Assay:

-

Set up the reaction in a suitable buffer containing the isolated microsomes, the diterpene substrate (e.g., miltiradiene), and an NADPH-regenerating system.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the products by LC-MS or GC-MS to identify the hydroxylated and/or aromatized products.

-

III. Quantitative Insights: A Glimpse into Enzyme Efficiency and Production Titers

The efficiency of the enzymes in the abietane biosynthesis pathway and the achievable titers in engineered microbial hosts are critical parameters for both fundamental research and industrial applications.

Table 1: Kinetic Parameters of Key Enzymes in Abietane Diterpenoid Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CYP76AH1 (Ferruginol Synthase) | Salvia miltiorrhiza | Miltiradiene | 13 ± 3 | - | 3.4 x 105 | [6] |

Note: Comprehensive kinetic data for many diTPSs and CYPs in this pathway are still being elucidated. The median kcat/KM for enzymes is generally around 10^5 M⁻¹s⁻¹.[6]

Table 2: Examples of Abietane Diterpenoid Production in Engineered Microbes

| Product | Host Organism | Titer | Reference |

| Miltiradiene | Corynebacterium glutamicum | 4.5 ± 1.0 mg/gDCW | [8] |

| Ferruginol | Corynebacterium glutamicum | 107.34 ± 1.2 mg/L | [3] |

| Sclareol | Saccharomyces cerevisiae | 11.4 g/L | [12] |

IV. Future Perspectives: From Pathway Elucidation to Industrial Production

The field of abietane diterpenoid biosynthesis is rapidly advancing, driven by the power of genomics, transcriptomics, and synthetic biology. The continued discovery and characterization of novel diTPSs and CYPs from a wider range of plant species will undoubtedly expand the known chemical space of abietane diterpenoids. Furthermore, the application of metabolic engineering strategies in microbial hosts holds immense promise for the sustainable production of these valuable compounds.[7] By optimizing precursor supply, balancing enzyme expression levels, and compartmentalizing pathway segments, it will be possible to achieve industrially relevant titers of known abietanes and even create novel derivatives with enhanced therapeutic properties. The protocols and insights provided in this guide serve as a foundational toolkit for researchers to contribute to this exciting and impactful field.

V. References

-

Lee, H., et al. (2025). Bacterial biosynthesis of abietane-type diterpene ferruginol from glucose. Microbial Cell Factories. [Link]

-

Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase. (n.d.). PubMed Central. [Link]

-

Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems. (n.d.). National Institutes of Health. [Link]

-

Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith. (n.d.). Semantic Scholar. [Link]

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (n.d.). Frontiers. [Link]

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (n.d.). Frontiers. [Link]

-

Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. (n.d.). PubMed Central. [Link]

-

Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering. (n.d.). ResearchGate. [Link]

-

Distribution of k cat /K M enzyme values, comparing all enzymes in the BRENDA database with those known to have evolved recently for biodegradation. (n.d.). ResearchGate. [Link]

-

Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes. (n.d.). Frontiers. [Link]

-

Microsome preparation. (2017). protocols.io. [Link]

-

In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. (n.d.). Oxford Academic. [Link]

-

Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels. (2017). PubMed. [Link]

-

Molecular and Structural Evolution of Cytochrome P450 Aromatase. (2021). PubMed Central. [Link]

-

Engineering yeast for the production of plant terpenoids using synthetic biology approaches. (n.d.). SpringerLink. [Link]

-

Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system. (n.d.). KAUST Repository. [Link]

-

In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. (n.d.). PubMed. [Link]

-

CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts. (2013). PNAS. [Link]

-

Enhanced biosynthesis of bioactive abietane diterpenes by overexpressing AtDXS or AtDXR genes in Salvia sclarea hairy roots. (n.d.). ResearchGate. [Link]

-

Gas Chromatography-Mass Spectrometry Metabolites and Transcriptome Profiling Reveal Molecular Mechanisms and Differences in Terpene Biosynthesis in Two Torrya grandis Cultivars during Postharvest Ripening. (2024). MDPI. [Link]

-

Characterization of Terpene synthase variation in flowers of wild Aquilegia species from Northeastern Asia. (2022). Oxford Academic. [Link]

-

Heterologous expression of FhTPS proteins in E. coli and in vitro enzyme assay. (n.d.). PubMed Central. [Link]

-

Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics. (2021). bioRxiv. [Link]

-

Decoding Catalysis by Terpene Synthases. (2023). ACS Publications. [Link]

-

Metabolic Engineering of Oleaginous Yeasts for Production of Terpenoids. (2023). DTU Research Database. [Link]

-

Establishment of a yeast system that stably expresses human cytochrome P450 reductase: Application for the study of drug metabolism of cytochrome P450s in vitro. (n.d.). ResearchGate. [Link]

-

Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass. (n.d.). ACS Omega. [Link]

-

Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling. (2022). PubMed Central. [Link]

-

Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (n.d.). National Institutes of Health. [Link]

-

k. enzyme kinetics and catalysis. (n.d.). University of California, Davis. [Link]

-

Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii. (n.d.). PubMed Central. [Link]

-

Engineering yeast for high-level production of diterpenoid sclareol. (2022). PubMed. [Link]

-

Functional expression and regulation of eukaryotic cytochrome P450 enzymes in surrogate microbial cell factories. (n.d.). Elsevier. [Link]

-

In Vitro Cytotoxic Effects of Ferruginol Analogues in Sk-MEL28 Human Melanoma Cells. (2023). MDPI. [Link]

-

Biosynthesis of Biological Active Abietane Diterpenoids in Transformed Root Cultures of Salvia Species. (n.d.). ResearchGate. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. [Link]

-

Cytochrome P450 In Vitro Methods and Protocols. (n.d.). ResearchGate. [Link]

-

Abietane Diterpenoids from the Hairy Roots of Salvia corrugata. (n.d.). MDPI. [Link]

-

Engineering yeast for high-level production of diterpenoid sclareol. (2022). ResearchGate. [Link]

-

Yeast Protocols Handbook. (2008). Clontech. [Link]

-

Functional expression and regulation of eukaryotic cytochrome P450 enzymes in surrogate microbial cell factories. (n.d.). National Institutes of Health. [Link]

-

5.2: Enzyme Parameters. (n.d.). Chemistry LibreTexts. [Link]

-

Cloning and Characterization of Terpene Synthase 3 (SoTPS3) Gene from Leaves of Garden Sage (Salvia officinalis). (n.d.). Jordan Journal of Biological Sciences. [Link]

-

Full-length structure of CPR-containing self-sufficient cytochrome P450. (2025). bioRxiv. [Link]

-

Development of a platform yeast strain for cytochrome P450-containing pathway. (2022). CORDIS. [Link]

-

Enzyme Activity of Natural Products on Cytochrome P450. (2022). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 7. Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering yeast for high-level production of diterpenoid sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Microsome preparation [protocols.io]

Norditerpenes from Coniferous Plants: A Technical Guide to Biological Activity and Therapeutic Potential

Abstract: Norditerpenes, a diverse class of chemical compounds derived from the degradation of C20 diterpenes, are significant secondary metabolites found in various plant families, including the conifers (Pinophyta).[1][2] These compounds, characterized by carbon skeletons of 19 or fewer atoms (C19, C18, C17, C16), exhibit a remarkable range of complex structures and potent biological activities.[1][2][3] Coniferous genera such as Abies, Juniperus, and Cephalotaxus are emerging as rich sources of novel norditerpenes with significant therapeutic potential.[4][5][6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary biological activities of these compounds—including cytotoxic, anti-inflammatory, and antimicrobial effects—supported by mechanistic insights, validated experimental protocols, and quantitative data.

The Chemical Landscape of Coniferous Norditerpenes

Norditerpenes arise from the oxidative cleavage of carbon-carbon bonds in a parent diterpene structure.[1] The most prevalent are the C19 norditerpenes, which are structurally classified into several core skeletons, including abietane, labdane, pimarane, and kaurane types.[1] The unique stereochemistry and functional group substitutions on these scaffolds contribute to the wide spectrum of observed biological activities.[5]

The journey from raw plant material to a purified, characterized norditerpene is a critical, multi-step process. The choice of extraction and purification methodology is paramount as it directly influences the yield and purity of the target compounds.

Generalized Workflow for Isolation and Purification

The successful isolation of norditerpenes hinges on a systematic approach that begins with extraction and progresses through successive chromatographic purification steps. The rationale is to sequentially partition the complex plant metabolome based on polarity, size, and affinity, ultimately yielding pure compounds for structural elucidation and bioassay.

Caption: Generalized workflow for norditerpene isolation and analysis.

Modern techniques like hydrothermal extraction (HTE) are gaining traction as "green" alternatives that use water at high temperatures and pressures, reducing the reliance on organic solvents.[7] The final structural confirmation relies on a combination of spectroscopic methods, with 2D NMR and high-resolution mass spectrometry (HR-MS) being indispensable tools.[8][9]

Cytotoxic and Anti-Proliferative Activities

A significant body of research has focused on the anti-cancer potential of norditerpenes. These compounds can induce cell death and inhibit proliferation across a range of human cancer cell lines through diverse mechanisms of action.

Mechanistic Insights

Norditerpenoids isolated from Cephalotaxus species have demonstrated potent cytotoxicity, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[5] Intriguingly, their activity appears to be mediated through pathways other than microtubule disruption, a common mechanism for cytotoxic natural products. Evidence suggests that modulation of the NF-κB signaling pathway may be a key factor in their anti-proliferative effects.[5][10] Similarly, triterpenoids from Abies recurvata have shown potent anti-proliferative effects against human leukemia (THP-1) cells.[9] Extracts from Abies nordmanniana have also been shown to inflict cytotoxicity, particularly against hepatocellular carcinoma (HepG2) cell lines.[4][11]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of select norditerpenes and extracts from coniferous plants. The IC₅₀ value represents the concentration required to inhibit 50% of cell growth and is a standard metric for comparing cytotoxic potency.

| Compound/Extract | Source Organism | Cancer Cell Line | IC₅₀ Value | Reference |

| Cephinoid H | Cephalotaxus fortunei | Multiple Human Cancers | 0.1 - 0.71 µM | [5] |

| Cephinoid I | Cephalotaxus fortunei | Multiple Human Cancers | 0.1 - 0.71 µM | [5] |

| Neoabiestrine F (Compound 6) | Abies recurvata | THP-1 (Leukemia) | 17.8 µg/mL | [9] |

| Tinocapillin A | (General Norditerpene) | HepG-2 (Liver) | 9.9 ± 1.5 μM | [1] |